REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20]([O:22][C:23](=[O:36])[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([CH2:31][CH2:32][N:33]=[N+]=[N-])[CH:26]=1)[CH3:21].O>O1CCCC1>[CH2:20]([O:22][C:23](=[O:36])[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([CH2:31][CH2:32][NH2:33])[CH:26]=1)[CH3:21]
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
ethyl[3-(2-azidoethyl)phenyl]acetate
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CC(=CC=C1)CCN=[N+]=[N-])=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in saturated aqueous sodium hydrogen carbonate (40 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with dichloromethane (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash column chromatography on silica gel eluting with dichlromethane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC(=CC=C1)CCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |